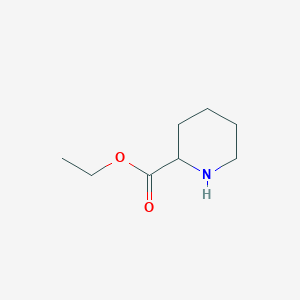

Ethyl pipecolinate

説明

Historical Context and Evolution of Pipecolinate Chemistry in Research

The journey of pipecolinate chemistry is intrinsically linked to the discovery and study of its parent compound, pipecolic acid. Pipecolic acid, a non-proteinogenic amino acid, is a cyclic homolog of proline and is derived from the metabolism of L-lysine in various organisms, including plants, fungi, and animals. researchgate.netthieme-connect.com Its presence in biological systems was identified in the mid-20th century, sparking interest in its metabolic pathways and potential physiological roles. gamtc.lt Early research focused on its biosynthesis from L-lysine and its involvement in the production of various metabolites. researchgate.netresearchgate.netasm.org

Over the years, the focus of pipecolic acid research has expanded significantly. Initially recognized for its role in plant defense mechanisms and as a regulator of systemic acquired resistance (SAR), subsequent studies have delved into its broader biological and medicinal applications. gamtc.ltoup.com The development of synthetic methodologies for pipecolic acid and its derivatives marked a pivotal point, enabling more extensive investigation into their pharmacological potential. thieme-connect.comnih.gov This evolution has paved the way for the use of pipecolic acid derivatives, such as ethyl pipecolinate, as crucial components in the synthesis of enzyme inhibitors and conformationally restricted building blocks for peptidomimetics. thieme-connect.comthieme-connect.com

Significance of the Piperidine (B6355638) Ring System in Bioactive Molecules

The piperidine ring, a six-membered heterocyclic amine, is a structural motif of paramount importance in the realm of bioactive molecules and pharmaceuticals. ijnrd.orgencyclopedia.pubnih.gov This scaffold is a common feature in a vast number of natural alkaloids and synthetic drugs, contributing significantly to their biological activity. ijnrd.orgwikipedia.orgrsc.org The name "piperidine" itself is derived from the Latin word for pepper, "piper," as its structure is found in piperine, the compound responsible for the spiciness of black pepper. ijnrd.orgwikipedia.org

The versatility of the piperidine ring allows for the introduction of various functional groups, leading to a diverse range of pharmacological properties. ijnrd.orgontosight.ai Piperidine derivatives have demonstrated a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic effects. ijnrd.orgencyclopedia.pub The structural flexibility of the piperidine ring enables it to interact with a variety of biological targets, making it a valuable scaffold in drug design. researchgate.net Its incorporation into molecular frameworks often enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net

Table 1: Examples of Bioactive Molecules Containing the Piperidine Ring

| Molecule | Class | Significance |

|---|---|---|

| Piperine | Alkaloid | Found in black pepper, contributes to its pungency. wikipedia.org |

| Solenopsin | Alkaloid | Toxin found in fire ant venom. wikipedia.org |

| Coniine | Alkaloid | A toxic alkaloid from poison hemlock. wikipedia.org |

| Donepezil | Synthetic Drug | Used in the treatment of Alzheimer's disease. ijnrd.orgnih.gov |

| Methylphenidate | Synthetic Drug | A stimulant used to treat ADHD. wikipedia.org |

| Minoxidil | Synthetic Drug | Used for the prevention of hair loss. wikipedia.org |

Overview of this compound as a Key Intermediate in Advanced Synthesis

This compound has emerged as a critical intermediate in the field of advanced organic synthesis, particularly in the pharmaceutical industry. nbinno.cominnospk.combloomtechz.com Its structure, combining a piperidine ring with an ethyl ester group, makes it a highly versatile building block for constructing more complex molecules. nbinno.com The compound is a colorless to light yellow liquid and is valued for its high purity and stability, which are essential for consistent and reliable outcomes in multi-step syntheses. innospk.com

The utility of this compound spans a range of synthetic applications. It is frequently employed in the synthesis of N-substituted pipecolinates and serves as a reactant in various chemical transformations, including combinatorial chemistry, hydroamination, and decarbonylative arylation. sigmaaldrich.com Its role as a precursor for chiral ligands in asymmetric catalysis further highlights its importance in modern synthetic chemistry. nbinno.com Researchers and pharmaceutical manufacturers favor this compound for its ability to facilitate the creation of diverse N-heterocyclic compound libraries and for its excellent reactivity in the development of active pharmaceutical ingredients (APIs). nbinno.cominnospk.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 15862-72-3 | innospk.com |

| Molecular Formula | C8H15NO2 | innospk.com |

| Molecular Weight | 157.21 g/mol | innospk.com |

| Appearance | Clear colorless to pale yellow liquid | nbinno.cominnospk.com |

| Boiling Point | 216-217 °C | innospk.comsigmaaldrich.com |

| Density | ~1.01-1.06 g/cm³ at 20-25°C | nbinno.cominnospk.com |

| Refractive Index | n20/D 1.456 | innospk.comsigmaaldrich.com |

| Storage Temperature | 2-8°C | nbinno.cominnospk.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIKRGHFZTYTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307286 | |

| Record name | Ethyl 2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-72-3 | |

| Record name | Ethyl 2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl piperidine-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15862-72-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl piperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Ethyl Pipecolinate

Established Synthetic Routes to Ethyl Pipecolinate

The preparation of this compound can be achieved through several synthetic strategies, ranging from classical esterification of the parent amino acid to more complex, multi-step sequences from alternative precursors.

The most direct method for synthesizing this compound is the Fischer-Speier esterification of pipecolic acid. byjus.comwikipedia.org This acid-catalyzed reaction involves treating pipecolic acid with an excess of ethanol (B145695), which also serves as the solvent, in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. byjus.comwikipedia.org

The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The nucleophilic oxygen of ethanol then attacks this activated carbonyl carbon. byjus.com A series of proton transfers follows, leading to the formation of water as a good leaving group. masterorganicchemistry.com Elimination of water and subsequent deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst. byjus.com

Since the reaction is reversible, specific conditions are employed to drive the equilibrium towards the ester product. masterorganicchemistry.com This is typically achieved by using a large excess of the alcohol reactant or by removing the water byproduct as it forms, for instance, through Dean-Stark distillation. wikipedia.orgmasterorganicchemistry.com

An alternative synthetic route to optically active pipecolic acid and its esters starts from L-lysine. oup.com This approach preserves the stereochemical integrity of the starting material. In one reported synthesis, L-lysine is first protected with a tosyl group. The ε-amino group of Nα-tosyl-L-lysine is then subjected to bromination. Subsequent cyclization via dehydrobromination is induced by a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF), which abstracts the α-amino proton to facilitate ring closure. oup.com This process yields N-tosyl-L-pipecolic acid. oup.com The resulting protected pipecolic acid can then be esterified to give ethyl N-tosyl-L-pipecolinate, followed by the removal of the tosyl protecting group to afford L-pipecolinate. oup.comuclan.ac.uk In plants, L-lysine is metabolized into pipecolic acid through a pathway involving the aminotransferase AGD2-like defense response protein (ALD1) and the reductase SAR-deficient 4 (SARD4). nih.gov

Enantiomerically pure forms of pipecolinate esters are valuable chiral building blocks. researchgate.net Enzymatic kinetic resolution is a highly effective method for obtaining these enantiopure compounds. Research has demonstrated the utility of lipases, particularly Candida antarctica lipase (B570770) A (CAL-A), for this purpose. researchgate.netarkat-usa.org

In a study on mthis compound, which is analogous to the ethyl ester, CAL-A was shown to catalyze a highly enantioselective N-acylation of the racemic starting material. researchgate.net The enzyme selectively acylates the secondary amine nitrogen of the (S)-enantiomer, leaving the (R)-enantiomer largely unreacted. researchgate.net This high degree of selectivity (E >> 100) allows for the efficient separation of the two enantiomers. researchgate.net The reaction is typically performed in an organic solvent using an acyl donor like 2,2,2-trifluoroethyl butanoate. researchgate.net In contrast, Candida antarctica lipase B (CAL-B) was found to catalyze reactions at the ester functional group with poor enantioselectivity. researchgate.net This chemo- and enantioselective enzymatic approach provides an environmentally benign alternative to traditional chemical resolution methods. researchgate.net

Alternative Synthetic Pathways for this compound Preparation

Derivatization Strategies and Functionalization of the Piperidine (B6355638) Ring

The this compound scaffold can be readily modified at two primary sites: the secondary amine of the piperidine ring and the ester's carbonyl group. These derivatizations unlock a vast chemical space for synthesizing complex molecules.

The secondary amine of this compound is a nucleophilic center that can undergo various substitution reactions, including N-alkylation and N-acylation. rsc.org These reactions are fundamental for incorporating the pipecolinate moiety into larger molecular frameworks.

N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. It is commonly achieved by reacting this compound with an alkyl halide in the presence of a non-nucleophilic base, such as diisopropylethylamine (Pr₂NEt), to neutralize the hydrogen halide byproduct. rsc.org

N-Acylation: This reaction forms an amide bond by adding an acyl group to the nitrogen. Standard conditions for N-acylation include the use of acylating agents like acetic anhydride (B1165640) (Ac₂O) or acyl chlorides. rsc.orgmdpi.com For instance, reacting this compound with an acyl chloride in a solvent like dichloromethane, often with a base such as pyridine (B92270), yields the corresponding N-acyl derivative. mdpi.com

The table below summarizes representative N-substitution reactions.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Diisopropylethylamine (Pr₂NEt) | N-Alkyl this compound | rsc.org |

| N-Acetylation | Acetic anhydride (Ac₂O) | N-Acetyl this compound | rsc.org |

| N-Acylation | Acyl chloride, Pyridine | N-Acyl this compound | mdpi.com |

The ester functionality of this compound is another key site for chemical modification. Reactions at the carbonyl carbon allow for the transformation of the ester into other functional groups, such as alcohols or ketones. researchgate.netresearchgate.net

Reaction with Grignard Reagents: Esters typically react with two equivalents of a Grignard reagent to produce tertiary alcohols. masterorganicchemistry.commnstate.edu The reaction proceeds through a two-step mechanism. The first equivalent of the Grignard reagent adds to the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate is unstable and collapses, eliminating the ethoxide leaving group to form a ketone. The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide, which is then protonated upon acidic workup to yield the tertiary alcohol. masterorganicchemistry.commnstate.edu For example, the reaction of this compound with thienylmagnesium bromide yields α,α-di-(2-thienyl)-2-piperidinemethanol. mdma.ch Similarly, N-protected this compound reacts with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide to furnish a hydroxypropyl-substituted piperidine. researchgate.net

Reduction to Alcohols: The ester group can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction converts the ethyl ester group into a hydroxymethyl group, yielding (piperidin-2-yl)methanol.

The table below provides an overview of functionalization at the carbonyl group.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Reaction with Grignard Reagent | 1. Grignard Reagent (e.g., RMgBr) (2 equiv.) 2. H₃O⁺ (workup) | Tertiary Alcohol | masterorganicchemistry.commdma.ch |

| Reduction | 1. Lithium aluminum hydride (LiAlH₄) 2. H₂O (workup) | Primary Alcohol | researchgate.net |

Modifications of the Piperidine Ring: Aromaticity and Saturation Adjustments

The saturated heterocyclic core of this compound can be chemically altered to adjust its degree of saturation or to achieve full aromaticity, yielding pyridine-based structures.

Dehydrogenation to Aromatic Systems: The piperidine ring can undergo dehydrogenation or oxidation to form the corresponding aromatic pyridine ring. This transformation converts this compound into ethyl picolinate. Such reactions are typically achieved using various oxidizing agents or catalytic dehydrogenation conditions, effectively planarizing the ring and altering its electronic and physical properties.

Ring-Opening via Oxidative Cleavage: The saturation of the piperidine ring can be completely removed through oxidative C-C bond cleavage. For instance, N-alkoxycarbonylated pipecolinate derivatives can be subjected to reagents like sodium nitrite (B80452) in trifluoroacetic acid. nii.ac.jp This process results in the cleavage of a C-C bond within the ring, leading to the formation of a linear ω-amino carboxylic acid derivative. nii.ac.jp This method provides a pathway from a cyclic scaffold to a functionalized acyclic product. A study on the oxidative cleavage of N-alkoxycarbonylated piperidines demonstrated that for 3-methylpiperidine (B147322) derivatives, cleavage can occur between the 5th and 6th position or the 2nd and 3rd position. nii.ac.jp

| Starting Material | Reagents | Product | Transformation Type |

| This compound | Oxidation/Dehydrogenation Catalyst | Ethyl Picolinate | Aromatization |

| N-alkoxycarbonyl-3-pipecolinate | NaNO₂ / TFA | (S)-2-pyrrolidone-4-carboxylate | Oxidative Ring Cleavage |

Advanced Chemical Transformations Involving this compound

This compound is a key reactant in a variety of advanced chemical transformations that are foundational to modern medicinal and materials chemistry. Its utility is particularly notable in the construction of complex molecular libraries and in novel carbon-carbon bond-forming reactions.

Role in Combinatorial Chemistry Libraries

This compound is a frequently utilized building block in the generation of combinatorial chemistry libraries. chemicalbook.comlookchem.cominnospk.com Combinatorial chemistry aims to synthesize a large number of different but structurally related molecules in a short period, which is essential for drug discovery and materials science. acs.orgthieme-connect.com The bifunctional nature of this compound—a secondary amine for substitution and an ester group for amide formation or reduction—makes it an ideal scaffold. organic-chemistry.orgsigmaaldrich.comdv-expert.orgscribd.com By reacting the piperidine nitrogen with a diverse set of building blocks (e.g., aldehydes, acid chlorides, sulfonyl chlorides) and subsequently modifying the ester group, vast libraries of piperidine-containing compounds can be rapidly assembled. acs.org These libraries, featuring the privileged piperidine motif, are then screened for biological activity.

Applications in Hydroamination Processes

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond (an alkene or alkyne) and is a highly atom-economical method for synthesizing amines. This compound serves as a nucleophile in these processes. chemicalbook.comlookchem.com In palladium-catalyzed reactions, for example, the secondary amine of this compound can add to alkenes or alkynes, leading to the formation of N-substituted pipecolinate derivatives. innospk.com This reaction is a direct method for N-alkylation or N-alkenylation, providing access to a wide range of derivatives for applications such as the synthesis of selective androgen receptor modulators or other bioactive compounds. lookchem.cominnospk.com While often referred to as "swift hydroamination" in commercial literature, the underlying principle is the transition-metal-catalyzed addition of the amine to an unsaturated system. chemicalbook.comlookchem.com

Decarbonylative Arylation at sp3 Carbon Centers

A significant advancement in C-C bond formation is the decarbonylative arylation at sp3 carbon centers, a reaction where this compound has been a key substrate. nih.govnih.gov This transformation allows for the direct substitution of the ester group of a cyclic α-amino ester with an aryl ring. nih.gov In a ruthenium-catalyzed process, an N-protected this compound derivative reacts with an arylboronic acid or ester. nih.govnih.gov The reaction proceeds through a coordination-assisted metal insertion into the acyl C-O bond, followed by decarbonylation (loss of CO) and reductive elimination to form a new C(sp3)-C(sp2) bond. nih.govnih.gov This method provides direct access to 2-arylpiperidines from readily available pipecolinate esters, a valuable transformation that complements traditional C-H arylation methods which can suffer from a lack of regioselectivity. nih.gov

| Reactants | Catalyst/Reagents | Product Type | Key Features |

| N-Amidine this compound + Arylboronic acid | Ru₃(CO)₁₂ | 2-Arylpiperidine | Direct substitution of ester with an aryl group at C2. nih.govnih.gov |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

This compound is a valuable precursor for generating azomethine ylides, which are 1,3-dipoles used in [3+2] cycloaddition reactions. numberanalytics.comwikipedia.orgresearchgate.net This reaction is a powerful tool for constructing five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines and their fused derivatives like indolizidines. scribd.com In a typical procedure, this compound is condensed with an aldehyde (e.g., benzaldehyde). researchgate.net The resulting iminium ion undergoes a 1,2-prototropic shift under thermal or Lewis acid-catalyzed conditions to form a transient azomethine ylide. researchgate.net This ylide can then be trapped in situ by a dipolarophile, such as an electron-deficient alkene (e.g., N-methylmaleimide or dimethyl fumarate), to yield highly substituted, fused polycyclic systems diastereoselectively. researchgate.net These multicomponent reactions assemble complex scaffolds from simple starting materials in a single step. researchgate.net

Rearrangement Reactions (e.g., Aza-Claisen Rearrangements)

The aza-Claisen rearrangement is a chemicalbook.comchemicalbook.com-sigmatropic rearrangement that forms a γ,δ-unsaturated imine or amide from an N-allyl vinylamine (B613835) or related structure. wikipedia.orgtcichemicals.comnumberanalytics.com this compound derivatives are used as starting materials to construct the precursors needed for this type of rearrangement. For example, in the synthesis of the piperidine alkaloid (±)-α-conhydrine, N-protected this compound is first elaborated into a more complex intermediate which contains the necessary N-allyl functionality. researchgate.net A subsequent palladium(II)-catalyzed, ether-directed aza-Claisen rearrangement is then used as a key step to stereoselectively install substituents on the piperidine ring. researchgate.net This demonstrates how the pipecolinate framework serves as a chiral template to build complexity toward natural product synthesis.

Metal-Catalyzed Coupling Reactions

This compound, possessing a secondary amine, is a suitable substrate for various metal-catalyzed cross-coupling reactions to form C-N bonds, leading to N-substituted piperidine derivatives. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. Key among these are the Buchwald-Hartwig amination and Ullmann condensation, as well as more novel transformations like decarbonylative arylation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds between aryl halides (or triflates) and amines. libretexts.orgnumberanalytics.com The reaction typically employs a palladium(0) catalyst, generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a bulky electron-rich phosphine (B1218219) ligand. beilstein-journals.orgsnnu.edu.cn The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.orgnumberanalytics.com While the substrate scope is broad, the reaction conditions, including the choice of ligand, base (e.g., NaOtBu, K₂CO₃), and solvent (e.g., toluene (B28343), dioxane), are crucial for achieving high yields. libretexts.orgfishersci.it For a substrate like this compound, this reaction provides a direct route to N-aryl pipecolinates, which are precursors to various biologically active compounds. sigmaaldrich.com

Ullmann Condensation: A classical copper-catalyzed method for N-arylation, the Ullmann condensation traditionally required harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgmdpi.com However, modern developments have introduced milder conditions using catalytic amounts of copper salts (e.g., CuI, CuO) often in the presence of a ligand. nih.govsharif.edu The reaction couples aryl halides with amines, alcohols, or thiols. wikipedia.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org Ligands such as phenanthroline or Schiff bases can accelerate the reaction, allowing it to proceed at lower temperatures (50-120 °C). wikipedia.orgnih.gov Ethylene (B1197577) glycol can serve as both a solvent and a ligand in these reactions. sharif.edu The use of lithium pipecolinate as a ligand has been reported for the copper-catalyzed hydroxylation of aryl halides, demonstrating the compatibility of the pipecolinate structure within these catalytic systems. beilstein-journals.org

Decarbonylative Arylation: A more recent development is the ruthenium-catalyzed decarbonylative arylation of cyclic α-amino esters, including derivatives of this compound. nih.gov This process allows for the regioselective synthesis of 2-arylpiperidines. The reaction utilizes a ruthenium catalyst, such as Ru₃(CO)₁₂, and an arylboronic acid or ester as the arylating agent. nih.gov The transformation proceeds via a chelation-assisted activation of the ester group, leading to decarbonylation and subsequent C-C bond formation at the sp³ carbon center. nih.gov This method offers a complementary approach to traditional C-H arylation, overcoming issues of regioselectivity and over-functionalization. nih.gov

Table 1: Metal-Catalyzed Coupling Reactions Applicable to this compound

| Reaction Type | Catalyst/Ligand | Typical Reagents | Product Type | Ref |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(0) / Bulky Phosphine Ligands (e.g., BINAP) | Aryl Halide/Triflate, Base (e.g., NaOtBu) | N-Aryl Pipecolinate | libretexts.orgbeilstein-journals.org |

| Ullmann Condensation | CuI / Ligand (e.g., Phenanthroline, Ethylene Glycol) | Aryl Halide, Base (e.g., K₂CO₃, NaOH) | N-Aryl Pipecolinate | nih.govsharif.edu |

| Decarbonylative Arylation | Ru₃(CO)₁₂ | Arylboronic Acid/Ester | 2-Arylpiperidine | nih.gov |

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the modification of this compound. Enzymes, particularly lipases and transaminases, are employed for kinetic resolutions and the stereoselective synthesis of this compound derivatives.

Lipase-Catalyzed Transformations: Lipases are versatile enzymes commonly used for the kinetic resolution of racemic mixtures. In the context of pipecolinate esters, they primarily catalyze enantioselective N-acylation or transesterification reactions.

Kinetic Resolution via N-Acylation: Candida antarctica lipase A (CAL-A) has been shown to be effective in the kinetic resolution of racemic mthis compound. researchgate.netresearchgate.net The enzyme selectively acylates one enantiomer, typically the (S)-enantiomer, leaving the other enantiomer unreacted. researchgate.net The reaction is often performed in an organic solvent like tert-butyl methyl ether (TBME) using an acyl donor such as vinyl butanoate or 2,2,2-trifluoroethyl butanoate. researchgate.net This process allows for the separation of the two enantiomers, providing access to both (R)- and (S)-pipecolinate esters in high enantiomeric purity.

Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of standard kinetic resolution, dynamic kinetic resolution strategies have been developed. For proline and pipecolic acid methyl esters, a method using CAL-A for acylation combined with an in situ racemization agent has been reported. researchgate.net Acetaldehyde (B116499), released from the acyl donor vinyl butanoate, serves to racemize the unreacted amino ester, allowing for theoretical yields of up to 100% of the acylated product. researchgate.net

Transesterification: Lipases can also catalyze transesterification reactions. While N-acylation is generally favored for pipecolinate esters, transesterification of the ethyl ester group can occur, although it is often a slower, competing reaction. researchgate.net

Transaminase-Based Synthesis: Transaminases, or aminotransferases, are pyridoxal-5-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. nottingham.ac.uknih.gov They are instrumental in the asymmetric synthesis of chiral amines and amino acids. The biosynthesis of L-ethyl pipecolinate has been demonstrated using a cascade reaction involving a transaminase. nottingham.ac.uk This biocatalytic process can achieve productivities of 0.160 g/L/h for L-ethyl pipecolinate, highlighting a viable route for its stereoselective production from lysine (B10760008) precursors. nottingham.ac.uk

Table 2: Biocatalytic Transformations of this compound and its Precursors

| Transformation | Enzyme | Substrate(s) | Product | Key Findings | Ref |

|---|---|---|---|---|---|

| Kinetic Resolution | Candida antarctica Lipase A (CAL-A) | Racemic Mthis compound, Acyl Donor | (R)-Mthis compound & (S)-N-Acyl-Mthis compound | Highly enantioselective N-acylation of the (S)-enantiomer. | researchgate.netresearchgate.net |

| Dynamic Kinetic Resolution | Candida antarctica Lipase A (CAL-A) | Racemic Mthis compound, Vinyl Butanoate | (S)-N-Butanoyl-Mthis compound | In situ racemization via acetaldehyde allows for high conversion (>70%) to the S-enantiomer. | researchgate.net |

| Asymmetric Synthesis | Transaminase (in cascade) | Lysine, Pyruvate | L-Ethyl Pipecolinate | Biosynthesis achieved with a productivity of 0.160 g/L/h. | nottingham.ac.uk |

Spectroscopic and Analytical Characterization for Research Applications

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopy is fundamental to the characterization of ethyl pipecolinate, offering insights into its atomic connectivity and functional groups.

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons of the piperidine (B6355638) ring and the ethyl ester group. chemicalbook.com The ethyl group protons typically appear as a quartet around 4.18 ppm (CH₂) and a triplet around 1.27 ppm (CH₃). chemicalbook.com The protons on the piperidine ring produce more complex, overlapping signals in the region of approximately 1.4 to 3.4 ppm. chemicalbook.com The proton attached to the nitrogen (N-H) is often observed as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing significantly downfield. The two carbons of the ethyl group and the five carbons of the piperidine ring resonate at characteristic chemical shifts, confirming the carbon skeleton of the compound. hmdb.ca

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can be used to establish correlations between coupled protons, helping to assign the complex signals of the piperidine ring protons. chemicalbook.com HSQC (Heteronuclear Single Quantum Coherence) experiments correlate proton signals with their directly attached carbon atoms, providing unambiguous assignment of both ¹H and ¹³C spectra.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Approximate Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Ethyl -CH₂- | 4.18 | Quartet (q) |

| Piperidine C2-H | 3.34 | Multiplet (m) |

| Piperidine C6-H (axial) | 3.08 | Multiplet (m) |

| Piperidine C6-H (equatorial) | 2.66 | Multiplet (m) |

| Piperidine Ring -CH₂- | 1.4 - 2.0 | Multiplet (m) |

| Ethyl -CH₃ | 1.27 | Triplet (t) |

Note: Data is representative and can vary based on solvent and experimental conditions. chemicalbook.com

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can aid in structural identification.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound (molecular weight: 157.21 g/mol ) typically exhibits a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 157. nih.govnist.gov The fragmentation pattern is characteristic of the structure. libretexts.org A dominant fragmentation pathway involves the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the ethoxycarbonyl group (-COOEt, mass = 73) or cleavage of the piperidine ring. msu.edu The base peak in the spectrum is often observed at m/z 84, corresponding to the piperidine ring fragment after loss of the ester group. nih.gov Other significant fragments may appear at m/z 56. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. bioanalysis-zone.comtecnofrom.com For the molecular formula C₈H₁₅NO₂, the calculated exact mass is 157.1103, which can be distinguished from other compounds having the same nominal mass but different elemental formulas. nist.govbioanalysis-zone.com This high level of precision is crucial for confirming the identity of the compound in complex samples or for verifying the outcome of a chemical synthesis. uib.no

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₂ | Basic chemical identity. nist.govsigmaaldrich.com |

| Nominal Mass | 157 u | Integer mass of the most abundant isotopes. nih.gov |

| Molecular Weight | 157.21 g/mol | Average mass based on natural isotopic abundance. nist.govsigmaaldrich.com |

| Exact Mass (Monoisotopic) | 157.1103 u | Precise mass used for HRMS identification. nist.gov |

| Major Fragment Ion (m/z) | 84 | Corresponds to the piperidine fragment, often the base peak. nih.gov |

Infrared (IR) spectroscopy is employed to identify the principal functional groups within the this compound molecule by detecting their characteristic vibrational frequencies. The spectrum shows a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically in the range of 1720-1740 cm⁻¹. Another key feature is the N-H stretching vibration of the secondary amine, which appears as a moderate-intensity band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic ring and ethyl group are observed just below 3000 cm⁻¹. Additionally, C-O and C-N stretching vibrations can be identified in the fingerprint region (below 1500 cm⁻¹) of the spectrum. nih.gov

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. This compound, being composed of a saturated heterocyclic amine and an ester functional group, lacks significant chromophores that absorb light in the standard UV-Vis range (200–800 nm). The n→π* transition of the ester carbonyl group is typically very weak and occurs at a wavelength below the common measurement range. Therefore, UV-Visible spectroscopy is not a primary technique for the characterization or quantification of this compound but can be used to check for the absence of UV-active impurities.

Infrared (IR) Spectroscopy for Functional Group Analysis

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures or biological matrices, assessing its purity, and performing quantitative analysis.

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. scribd.com

Gas Chromatography (GC): In GC, the compound is vaporized and passed through a column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification when compared to a known standard. The purity of a sample can be determined by the relative area of the peak corresponding to this compound in the resulting chromatogram. thermofisher.com For chiral analysis, specialized chiral GC columns can be used to separate the R and S enantiomers of this compound. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS): This hybrid technique combines the separation power of GC with the detection capabilities of MS. cabidigitallibrary.orgrsc.org As components elute from the GC column, they are directly introduced into the mass spectrometer, which serves as a highly specific detector. ncsu.edu This allows for the confident identification of this compound even in complex mixtures by matching both its retention time and its mass spectrum against reference data from spectral libraries like NIST. nist.govncsu.edu GC-MS is widely used for quantitative analysis in various fields, including metabolomics and environmental analysis, where it can detect and quantify trace amounts of the compound. nih.govlmdb.ca

High-Performance Liquid Chromatography (HPLC) and UHPLC-HRMS

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of chemical compounds. sielc.com For compounds like this compound, which is an ester, HPLC methods are widely used for purification and quantification. sielc.com The technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. Ethyl acetate, a structurally related solvent and ester, is commonly employed as a component in mobile phases for various chromatographic separations.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) represents a significant advancement, offering superior resolution, sensitivity, and speed. This combination is invaluable for the detailed chemical fingerprinting of complex mixtures and the unambiguous identification of compounds. nih.gov In studies of related pipecolinate derivatives, such as N-hydroxy pipecolic acid methyl ester (MeNHP), UHPLC-HRMS has been instrumental. nih.govresearchgate.net For instance, MeNHP, synthesized from mthis compound, was analyzed using a UHPLC system coupled to a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer with an electrospray ionization (ESI) source. nih.gov This setup allows for the precise determination of the compound's mass-to-charge ratio, confirming its elemental composition. nih.gov The application of UHPLC-HRMS to this compound would similarly enable its sensitive detection and structural confirmation in various matrices.

Table 1: Representative Parameters for UHPLC-HRMS Analysis

| Parameter | Description | Example from Related Compound Analysis nih.gov |

|---|---|---|

| Instrument | The combined liquid chromatography and mass spectrometry system. | Agilent 1290 UHPLC coupled to a 6540 UHD Accurate-Mass Q-TOF. |

| Ionization Source | The method used to generate ions from the analyte molecules. | Agilent Dual Jet Stream Technology (ESI). |

| Analysis Mode | Can be positive or negative ion mode, depending on the analyte. | Positive ionization mode is often effective for nitrogen-containing esters. nih.gov |

| Data Processing | Software used to analyze the resulting mass spectra and chromatograms. | Profinder and MarVis for metabolite fingerprinting. nih.gov |

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center at the second carbon of the piperidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers (R- and S-forms). Chiral chromatography is an essential technique for separating these enantiomers to determine the enantiomeric purity of a sample. merckmillipore.comchiralpedia.com This is critically important as different enantiomers can exhibit distinct biological and pharmacological activities. merckmillipore.com

Several chromatographic methods can be employed for chiral separations, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). chiralpedia.comcat-online.com Chiral HPLC is the most dominant technology for this purpose. chiralpedia.comuma.es The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. merckmillipore.com

A variety of CSPs are available, with many based on cyclodextrins or polysaccharide derivatives. For example, in the kinetic resolution of a related alcohol, enantiomeric purity was successfully determined using a Daicel Chiralcel OB column, which is a cellulose-based CSP. researchgate.net Such columns are effective for the chiral separation of heterocycles. merckmillipore.com The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve the best separation.

Table 2: Methods for Enantiomeric Purity Determination

| Method | Principle | Application Notes |

|---|---|---|

| Chiral HPLC | Utilizes a chiral stationary phase to differentially retain enantiomers, which are detected by a UV or other non-specific detector. merckmillipore.comcat-online.com | The most widely used method for both analytical and preparative scale separations. chiralpedia.com |

| Chiral GC | Volatile derivatives of the analyte are separated on a chiral GC column and detected by a Flame Ionization Detector (FID). cat-online.com | Suitable for volatile compounds or those that can be easily derivatized. Racemization during sample preparation is a potential issue. cat-online.com |

| GC-MS with Deuterium (B1214612) Labeling | Racemization during sample preparation is monitored by deuterium exchange, allowing for highly accurate determination of the original enantiomeric composition via mass spectrometry. cat-online.com | Recommended for derivatives where high accuracy (<0.3% deviation) is required. cat-online.com |

Thermal Analysis and Kinetic Studies

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The primary application of TGA is to characterize the thermal stability and decomposition profile of materials. researchgate.net A TGA experiment produces a thermogram, a plot of mass versus temperature, which reveals the temperatures at which the material degrades.

For an organic compound like this compound, TGA would provide critical information about its volatility and thermal decomposition temperature. The analysis would show the onset temperature of mass loss, the rate of decomposition, and the amount of any residual mass. While specific TGA data for this compound is not detailed in the surveyed literature, it is a standard characterization technique for esters and other organic compounds to assess their thermal limits. science.gov

Table 3: Information Derived from TGA

| TGA Curve Feature | Interpretation |

|---|---|

| Onset Temperature (Tonset) | The temperature at which significant thermal decomposition begins. |

| Step Transitions | Represent distinct mass loss events, such as evaporation or decomposition of different parts of the molecule. |

| Final Residue Mass | The percentage of mass remaining at the end of the analysis, indicating the formation of non-volatile byproducts. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.debibliotekanauki.pl DSC is used to study thermal transitions in a material, such as melting, crystallization, and glass transitions. setaramsolutions.comresearchgate.net

When a sample of this compound is analyzed by DSC, the resulting thermogram would show endothermic or exothermic peaks corresponding to physical or chemical changes. An endothermic peak would indicate melting, providing its melting point and enthalpy of fusion. This data is valuable for purity assessment, as impurities typically broaden the melting peak and lower the melting point. tainstruments.com DSC can also detect crystallization events (exothermic) upon cooling. The technique provides a comprehensive thermal profile of the compound. bibliotekanauki.pl

Table 4: Thermal Events Measured by DSC

| Thermal Event | Peak Type | Information Provided |

|---|---|---|

| Glass Transition (Tg) | Endothermic shift in the baseline | Temperature at which an amorphous solid becomes rubbery. |

| Crystallization (Tc) | Exothermic Peak | Temperature at which a substance crystallizes from an amorphous or molten state. |

| Melting (Tm) | Endothermic Peak | Temperature of fusion; can be used to assess purity. |

| Decomposition | Exothermic or Endothermic Peak | Indicates the temperature range of chemical degradation. |

Gas-Phase Elimination Kinetics and Arrhenius Studies

The thermal decomposition of this compound in the gas phase has been the subject of detailed kinetic studies. researchgate.netivic.gob.veresearchgate.net Research has shown that the gas-phase elimination kinetics, determined in a static reaction system, follow a specific and predictable pathway. The study was conducted over a temperature range of 340–420 °C and a pressure range of 45–96 Torr. researchgate.net

The findings from these studies indicate that the reaction is homogeneous, unimolecular, and adheres to a first-order rate law. researchgate.net The primary decomposition products are piperidine and ethylene (B1197577), formed through a molecular mechanism involving a six-membered cyclic transition state, which is characteristic of the pyrolysis of esters with a β-hydrogen in the alkyl group.

The temperature dependence of the reaction rate coefficient (k) is described by the Arrhenius equation. From this relationship, key kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) have been determined. researchgate.netresearchgate.net These parameters provide insight into the energy barrier of the reaction and the frequency of effective collisions.

Table 5: Arrhenius Parameters for the Gas-Phase Elimination of this compound and Related Esters

| Compound | Temperature Range (°C) | log (A, s⁻¹) | Ea (kJ/mol) | Correlation Coefficient (r) | Source |

|---|---|---|---|---|---|

| This compound | 340–420 | 12.59 ± 0.28 | 186.2 ± 3.4 | 0.9996 | researchgate.net |

| Ethyl 1-piperidine carboxylate | 360–420 | 13.06 ± 0.23 | 200.0 ± 3.0 | 0.9997 | researchgate.net |

| Ethyl 1-mthis compound | 340–420 | 12.80 ± 0.29 | 185.3 ± 3.6 | 0.9996 | researchgate.net |

Computational and Theoretical Chemistry Studies of Ethyl Pipecolinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing information about its electronic structure, energy, and reactivity. saarj.com These calculations can explain experimental findings and predict the outcomes of chemical reactions. saarj.com

Density Functional Theory (DFT) is a prominent quantum mechanical method that investigates the electronic structure of molecules by focusing on the electron density, offering a balance between computational cost and accuracy. fiveable.me It is widely used to study molecular structures, properties, and the mechanisms of chemical reactions. fiveable.mecolumbia.edu

Research on the gas-phase elimination kinetics of ethyl pipecolinate has utilized DFT calculations to understand the reaction mechanism. researchgate.netresearchgate.net These studies propose that the thermal decomposition proceeds through a concerted, asynchronous mechanism involving a six-membered cyclic transition state. researchgate.net In this transition state, the piperidine (B6355638) nitrogen atom abstracts a β-hydrogen from the ethyl group, leading to the formation of ethylene (B1197577) and the corresponding piperidine-2-carboxylic acid, which is unstable under the reaction conditions. The use of DFT has been crucial in elucidating the fine details of such transition metal-catalyzed reactions and other complex chemical transformations. columbia.eduresearchgate.net

Table 1: Application of DFT in Studying Reaction Mechanisms

| Method | Application | Key Finding | Reference |

|---|---|---|---|

| DFT | Gas-Phase Elimination of this compound | The reaction proceeds via a concerted, six-membered cyclic transition state. | researchgate.netresearchgate.net |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental theoretical principles without using experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to predict molecular properties, including spectroscopic data. researchgate.netacs.org

In the context of this compound, ab initio calculations at the MP2 level of theory have been used in conjunction with DFT to study its gas-phase elimination reaction. researchgate.net These calculations supported the proposed mechanism involving a six-membered cyclic transition state and helped to characterize the electronic structure and geometry of the transition state. researchgate.netacs.org While specific ab initio studies focused solely on predicting the full spectroscopic profile (e.g., IR, NMR) of this compound are not detailed in the provided sources, these methods are standard tools for such predictions. science.govnih.gov For instance, ab initio calculations can determine vibrational frequencies which correspond to peaks in an infrared spectrum. science.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com By integrating Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational flexibility and dynamics, essentially creating a "movie" of atomic motion. researchgate.net This approach is invaluable for understanding how molecules like this compound explore different shapes or conformations. mdpi.com

For this compound, MD simulations can be employed to analyze the flexibility of the piperidine ring and the rotational freedom of the ethyl ester substituent. The piperidine ring can exist in various chair and boat conformations, and the orientation of the ester group relative to the ring is crucial for its interactions with other molecules, particularly biological targets. MD simulations can map the energy landscape associated with these different conformations, identifying the most stable (lowest energy) structures and the energy barriers between them. researchgate.netnih.gov This provides insight into the dynamic behavior of the molecule in different environments, such as in solution. mdpi.com

Docking Studies and Molecular Modeling in Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein. nuv.ac.inmdpi.com This technique is a cornerstone of structure-based drug design, helping to identify and optimize potential drug candidates by simulating their interaction with a biological target at the molecular level. jmbfs.orgijariie.com

This compound has been investigated as a potential bioactive compound using molecular docking. In one study, it was identified as a component of the plant Terminalia arjuna and was evaluated for its ability to inhibit the Estrogen Receptor Alpha (ERα), a protein implicated in breast cancer. jmbfs.org Using AutoDock software, researchers simulated the binding of this compound to the active site of ERα to predict the binding geometry and strength of the interaction. jmbfs.org Such studies are crucial for screening large libraries of compounds and prioritizing them for further experimental testing. ijariie.com The binding energy, calculated during docking, serves as a key indicator of the potential potency of the ligand-receptor interaction. jmbfs.org

Table 2: Molecular Docking Study of this compound

| Ligand | Target Protein | Docking Software | Purpose of Study | Reference |

|---|

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are built by correlating calculated molecular descriptors (numerical representations of a molecule's structure) with experimentally measured activities or properties. nih.gov

While specific QSAR or QSPR studies that explicitly include this compound were not identified in the search results, the principles of these methods are directly applicable. To build a QSAR model for a series of piperidine-based compounds, for example, one would calculate various descriptors for this compound and its analogs. These descriptors can include:

Topological descriptors: Based on the 2D graph of the molecule.

Electronic descriptors: Such as atomic charges or dipole moment, often derived from quantum chemical calculations. saarj.com

Lipophilic descriptors: Like the partition coefficient (LogP), which relates to a molecule's solubility. nih.gov

Once a statistically significant correlation is established, the resulting QSPR model could be used to predict properties like aqueous solubility, or a QSAR model could predict the biological potency of new, unsynthesized piperidine derivatives. nih.govresearchgate.net

Biological and Pharmacological Research Applications

Role as a Pharmaceutical Intermediate and Building Block

Ethyl pipecolinate's utility as a pharmaceutical intermediate is extensive. guidechem.com It serves as a foundational scaffold for creating more complex molecules with therapeutic potential. guidechem.com The compound's structure, featuring both a piperidine (B6355638) ring and an ester functional group, allows for diverse chemical modifications, making it a valuable precursor in the synthesis of various drugs. nbinno.com

This compound is a reactant in the preparation of selective androgen receptor modulators (SARMs). sigmaaldrich.comlookchem.compure-synth.com SARMs are a class of therapeutic compounds that bind to androgen receptors, exhibiting tissue-selective activation of androgenic signaling. nih.gov This selectivity allows for anabolic effects on muscle and bone while minimizing undesirable side effects in other tissues. nih.govmdpi.com The development of nonsteroidal SARMs, in particular, has been a significant area of research, with this compound derivatives being explored for their potential in treating conditions like muscle wasting and osteoporosis. nih.govresearchgate.net For instance, the SARM candidate 2f, 4-((2R,3R)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile, was developed and has shown promising anabolic effects in preclinical studies. mdpi.comresearchgate.net

Table 1: Examples of SARMs Investigated with this compound Derivatives

| SARM Candidate | Investigated Effects |

|---|---|

| SARM 2f | Anabolic effects on muscle and bone, potential for treating muscle wasting and osteoporosis. mdpi.comresearchgate.net |

This compound is utilized in the synthesis of quinoline (B57606) derivatives. sigmaaldrich.comlookchem.com Specifically, it has been used to create quinoline derivatives that act as selective α2C-adrenoceptor antagonists. sigmaaldrich.comsigmaaldrich.cnbloomtechz.com These antagonists are of interest for their potential therapeutic applications in various neurological and psychiatric disorders.

Research has shown that this compound and its derivatives can serve as intermediates in the synthesis of compounds with analgesic and anti-inflammatory properties. chemimpex.comsigmaaldrich.com For example, a pivalate-based Michael product derived from a succinimide (B58015) core, a related heterocyclic structure, demonstrated significant anti-inflammatory and analgesic activity in preclinical models. nih.gov The compound showed notable inhibition of the 5-LOX enzyme, a key target in inflammation pathways. nih.gov Furthermore, studies on SARMs have also indicated their potential to alleviate chronic muscle pain, suggesting a role for androgen receptor modulation in analgesia. nih.gov

Table 2: Research Findings on Analgesic and Anti-inflammatory Applications

| Compound/Target | Research Finding |

|---|---|

| Pivalate-based Michael product | Showed significant anti-inflammatory and analgesic effects in preclinical studies. nih.gov |

| 5-LOX Enzyme | Inhibition of this enzyme is a key mechanism for the anti-inflammatory action of the synthesized pivalate-based compound. nih.gov |

This compound is a reactant for the synthesis of inhibitors targeting the Hepatitis C Virus (HCV) NS5B polymerase. sigmaaldrich.comlookchem.compure-synth.com The NS5B polymerase is a crucial enzyme for HCV replication, making it a prime target for antiviral drug development. nih.gov Inhibitors of this enzyme can be categorized as nucleoside inhibitors (NIs) or non-nucleoside inhibitors (NNIs), with NNIs binding to allosteric sites on the enzyme. nih.gov The use of this compound in creating these inhibitors highlights its importance in developing treatments for infectious diseases.

This compound is listed as a chemical used in the synthesis of ligands for FK506-binding proteins (FKBPs). uni-muenchen.de FKBPs are a family of proteins known as immunophilins, which are involved in various cellular processes, including protein folding and signal transduction. nih.govnih.gov They are the intracellular receptors for immunosuppressive drugs like FK506 (tacrolimus) and rapamycin. nih.govnih.gov The development of selective ligands for different FKBP isoforms is an active area of research, with potential applications in immunosuppression, neuroprotection, and cancer therapy. frontiersin.org The pipecolate structure within these ligands is crucial for their binding to the FKBP active site. nih.gov

Table 3: FKBPs and their Ligands in Research

| Protein Family | Key Ligands | Therapeutic Relevance |

|---|---|---|

| FK506-Binding Proteins (FKBPs) | FK506 (Tacrolimus), Rapamycin | Immunosuppression, neurodegenerative disorders, cancer. nih.govfrontiersin.org |

The piperidine scaffold present in this compound is a common feature in various antimicrobial and antimalarial compounds. While direct synthesis of antimalarials from this compound is not extensively detailed in the provided results, the broader class of piperidine-containing compounds is relevant to this area of research. The search for new antimalarial drugs is critical due to the emergence of drug-resistant strains of the malaria parasite, Plasmodium falciparum. jipd.comnih.govbiorxiv.org Research has explored various compound classes, including those that target the parasite's apicoplast, an organelle essential for its survival. nih.gov Additionally, antimicrobial peptides (AMPs) derived from organisms like mosquitoes are being investigated as potential templates for new antimalarial agents. jipd.com

Anticancer Research and Estrogen Receptor Alpha (ERα) Inhibitors

Recent studies have highlighted the potential of this compound in the development of new anticancer agents, particularly those targeting the estrogen receptor alpha (ERα). jmbfs.org ERα is a key protein involved in the progression of certain types of breast cancer. Molecular docking studies, which simulate the interaction between a small molecule and a protein target, have been employed to investigate the binding of various bioactive compounds to ERα. jmbfs.org

In one such study, this compound was identified as a bioactive compound from the plant Terminalia arjuna. jmbfs.org The research aimed to evaluate the anticancer potential of compounds from this plant against ERα. jmbfs.org The findings from these computational studies suggest that derivatives of this compound could be valuable in the design of novel inhibitors for ERα, potentially leading to new therapeutic strategies for estrogen receptor-positive breast cancers. jmbfs.org

Further research has shown that the expression of the ABCG2 gene, which is associated with multidrug resistance in cancer, can be promoted by 17β-estradiol through the activation of ERα. nih.gove-century.us This receptor directly binds to an estrogen response element in the ABCG2 promoter. nih.gove-century.us This connection underscores the importance of developing ERα inhibitors, a field where this compound derivatives show promise.

Neuropharmacological Applications (e.g., Neurological Disorders)

This compound and its derivatives are significant in the field of neuropharmacology, particularly in the investigation of neurological disorders. chemimpex.com The pipecolinate core is a structural component of various molecules that interact with the central nervous system. For instance, derivatives of this compound have been synthesized and studied for their interaction with FK506-binding proteins (FKBPs), such as FKBP51 and FKBP52. uni-muenchen.de These proteins are implicated in mood disorders and the regulation of steroid hormone receptors. uni-muenchen.de

The development of synthetic ligands for these proteins is an active area of research, with the goal of creating new therapeutic tools for conditions like depression. uni-muenchen.de Researchers have conducted structure-activity relationship (SAR) analyses of these ligands to understand how modifications to the pipecolinate structure affect their binding to FKBPs. uni-muenchen.de

Furthermore, this compound derivatives, specifically N-substituted ethyl 3-arylnipecotates, have been the subject of detailed receptor binding studies. nih.gov These studies have shown that certain analogues bind selectively to the µ-opioid receptor, indicating their potential as analgesics. nih.gov The investigation into these compounds helps to elucidate the complex interactions between small molecules and neuronal receptors. nih.gov

Mechanism of Action Studies of this compound Derivatives

Understanding the mechanism of action of this compound derivatives is crucial for the development of new drugs. These studies often involve examining how these compounds interact with specific biological targets like enzymes and receptors.

Enzyme Inhibition Studies

Derivatives of pipecolic acid, the parent compound of this compound, have been shown to be effective enzyme inhibitors. researchgate.net For example, a kinetic model was developed to study the lipase-catalyzed hydrolytic resolution of N-Cbz-pipecolic 1,2,4-triazolide, where enzyme inhibition by the product was a considered factor. researchgate.net

In other research, epoxide derivatives of L-pipecolic acid have been synthesized and evaluated as inhibitors of L-pipecolate oxidase (L-PO). nih.gov One such derivative, (2S,4S,5R)-epoxypipecolic acid, was found to be a mechanism-based inhibitor of L-PO, causing time-dependent, irreversible inactivation of the enzyme. nih.gov In contrast, another related compound acted as a reversible inhibitor. nih.gov Such studies are fundamental to designing more potent and selective enzyme inhibitors for therapeutic use.

The table below summarizes the findings from a study on pipecolic acid derivatives as enzyme inhibitors.

| Compound | Target Enzyme | Type of Inhibition |

| (2S,4S,5R)-epoxypipecolic acid | L-pipecolate oxidase (L-PO) | Mechanism-based, irreversible |

| 2S,3R,4S-epoxyproline | L-pipecolate oxidase (L-PO) | Reversible |

Receptor Binding Assays

Receptor binding assays are a key tool for characterizing the pharmacological profile of this compound derivatives. nih.gov These assays measure the affinity of a compound for a specific receptor. For instance, a series of N-substituted ethyl 3-arylnipecotates were evaluated for their binding to opioid receptors using radioligand binding assays with [3H]-naloxone and [3H]-DADL. nih.gov

The results indicated that these analogues selectively bind to the µ-opioid receptor, which is consistent with their observed analgesic activity. nih.gov Interestingly, the presence of sodium ions did not significantly alter their binding affinity, suggesting a different mode of interaction compared to traditional fused-ring opiates. nih.gov Computer-assisted analysis further supported the hypothesis of a unique binding mechanism. nih.gov

The pipecolinate derivative VX-710 (Biricodar) has been shown to interact directly with P-glycoprotein, a protein associated with multidrug resistance in cancer, thereby inhibiting its efflux activity. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to observe the effect on its biological activity. For this compound derivatives, SAR investigations have been crucial in optimizing their properties as potential therapeutic agents.

In the context of anticancer research, SAR studies have been instrumental. For example, the development of mTOR inhibitors containing a benzoxazepine core benefited from a modular synthetic approach that allowed for rapid exploration of the SAR around the lead compound. acs.org Deletion of certain functional groups was found to render the compounds inactive, highlighting the importance of those moieties for biological activity. acs.org

Similarly, in the development of ligands for FK506-binding proteins, a detailed SAR was established. uni-muenchen.de This indicated that the FKBPs are tolerant to certain stereochemical changes in the substituents of the pipecolinate core. uni-muenchen.de In the realm of multidrug resistance, numerous SAR and quantitative SAR (QSAR) studies have been conducted on inhibitors of the breast cancer resistance protein (BCRP), a transporter protein. nih.gov These studies have helped to understand the structural features, such as lipophilicity and planar structure, that are critical for inhibitory activity. nih.gov

Research in Agrochemical Development

This compound is a valuable building block in the synthesis of various agrochemicals, including herbicides and pesticides. chemimpex.comlookchem.com Its structural features are incorporated into molecules designed to protect crops and enhance agricultural yield. chemimpex.com

In one example of its application, this compound was used in the synthesis of imidazo[1,5,a]pyridine-1,3-dione analogs. dokumen.pub This was achieved by reacting this compound with a specific isocyanate in toluene (B28343) at reflux. dokumen.pub These resulting heterocyclic compounds were then evaluated for their herbicidal properties as part of a broader investigation into the structure-activity profile of this class of chemicals. dokumen.pub The use of this compound in combinatorial chemistry and high-throughput screening has become a strategy for the discovery of new and effective agrochemicals. dokumen.pub

Herbicides and Pesticides

This compound serves as a significant intermediate in the development of agrochemicals. chemimpex.com Its chemical structure is utilized as a building block in the formulation of effective herbicides and pesticides designed to enhance crop protection and yield. chemimpex.com The piperidine ring within its structure is a versatile scaffold that allows for the synthesis of more complex molecules with desired biological activities for agricultural applications.

Research in this area includes the use of this compound in the synthesis of novel chemical compounds with potential herbicidal or pesticidal properties. For instance, a patent describes a process where this compound is mixed with 1-(7-Chloro-2-ethyl-5-fluorobenzoxazol-4-yl)piperazine to create new compounds intended for use as agricultural chemicals, including herbicides and fungicides. googleapis.com This highlights its role as a reactant in creating new active ingredients for crop protection products. The development of such agrochemicals is crucial for managing pest populations and weeds, which can otherwise lead to significant crop losses. alberta.ca The active ingredients in herbicides often work by inhibiting specific biological pathways in plants, such as amino-acid synthesis or cell division, leading to the death of the targeted weed. alberta.caepa.gov

Table 1: Application of this compound in Agrochemical Synthesis

| Application Area | Role of this compound | Example | Reference |

| Herbicide Development | Intermediate/Building Block | Synthesis of novel benzoxazole (B165842) derivatives. | chemimpex.com, googleapis.com |

| Pesticide Development | Intermediate/Building Block | Formulation of compounds for crop protection. | chemimpex.com |

Material Science Applications

Polymer and Material Development

In the field of material science, this compound is explored for its potential in the development of new polymers and materials. chemimpex.com Its incorporation into polymer structures can impart specific properties that may enhance durability and performance in various applications. chemimpex.com The reactivity of its piperidine structure makes it a candidate for creating specialized polymers.

One specific application is in the formulation of heat-developable image-recording materials. A patent lists this compound among other piperidine derivatives as a component in such materials, suggesting its role in the chemical processes that lead to image formation upon heating. google.com Although detailed mechanisms are often proprietary, its inclusion points to its function in stabilizing or participating in the reactions that create the final image. The exploration of such compounds in material science demonstrates the broad utility of chemical intermediates beyond their more common applications in pharmaceuticals and agrochemicals. chemimpex.com

Table 2: this compound in Material Science

| Material Type | Investigative Use of this compound | Potential Benefit | Reference |

| Polymers | Component in polymer synthesis | Improved durability and performance | chemimpex.com |

| Image-Recording Materials | Additive in heat-developable formulations | Component in image formation chemistry | google.com |

Emerging Biological Roles

Involvement in Plant Immunity (e.g., N-hydroxy pipecolic acid metabolism)

This compound is a chemical derivative of pipecolic acid (Pip), a non-protein amino acid that has emerged as a critical regulator of inducible plant immunity. gamtc.ltnih.gov The central role of pipecolic acid metabolism is in the establishment of Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum defense in tissues distant from the initial site of infection. researchgate.netpnas.org

Upon pathogen attack, plants synthesize and accumulate pipecolic acid in both infected and systemic (uninfected) leaves. gamtc.ltnih.gov This accumulation is a key step in activating the plant's defense mechanisms. nih.gov The crucial event in this signaling pathway is the conversion of pipecolic acid to its N-hydroxylated form, N-hydroxy pipecolic acid (NHP). pnas.orgfrontiersin.org This conversion is catalyzed by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1) and is essential for the biological activity of Pip in plant immunity. pnas.orgfrontiersin.org

NHP is now recognized as a key mobile signaling metabolite that travels throughout the plant to initiate and amplify defense responses. researchgate.netpnas.org Research has shown that the application of NHP to leaves can induce systemic changes in gene expression and enhance resistance to bacterial pathogens, effectively rescuing SAR-deficient mutants. pnas.org The NHP signaling pathway functions in concert with, and can potentiate, the salicylic (B10762653) acid (SA) signaling pathway, another central component of plant immunity. gamtc.ltfrontiersin.org Both NHP and SA can mutually enhance each other's biosynthesis and additively contribute to the plant's resistance against a range of pathogens. frontiersin.orgfrontiersin.org

The discovery of the Pip-NHP metabolic pathway has illuminated the chemical nature of a long-distance signal for SAR. researchgate.netpnas.org It represents a pivotal aspect of the plant's ability to prime its immune system for future attacks, a process analogous to trained immunity in mammals. researchgate.net

Table 3: Key Molecules in Pipecolic Acid-Mediated Plant Immunity

| Compound | Role in Plant Immunity | Key Findings | Reference |

| Pipecolic Acid (Pip) | Precursor to the active signal | Accumulates in local and systemic tissues upon infection. Its production is critical for SAR. | nih.govnih.gov |

| N-hydroxy pipecolic acid (NHP) | Active, mobile immune signal | Synthesized from Pip by FMO1. Induces and amplifies systemic defense responses. | researchgate.netpnas.orgfrontiersin.org |

| Salicylic Acid (SA) | Central defense hormone | Works synergistically with NHP to establish robust immunity. | gamtc.ltfrontiersin.org |

| FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1) | Enzyme | Catalyzes the conversion of Pip to NHP, a critical step for SAR activation. | pnas.orgfrontiersin.org |

Environmental and Safety Research Aspects

Environmental Fate and Degradation Studies

Research into the environmental fate of ethyl pipecolinate is crucial for understanding its potential impact on ecosystems. Studies have focused on its persistence, mobility, and degradation pathways in various environmental compartments.

Persistence and Degradation: this compound is considered to be unlikely to persist in the environment. fishersci.ca Its miscibility with water suggests that it will not linger in one location. fishersci.ca The degradation of this compound can occur through both abiotic and biotic pathways.

Abiotic Degradation: Studies on the gas-phase pyrolysis of related ethyl esters provide insights into potential thermal degradation pathways. acs.orgacs.org Thermal decomposition can produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). fishersci.cafishersci.com Hydrolysis is another potential abiotic degradation route, particularly under varying pH conditions, although specific data for this compound is limited.